![molecular formula C21H26ClN3O3 B2808456 5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide CAS No. 1049413-14-0](/img/structure/B2808456.png)
5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
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Description
“5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a chemical compound. It is a metabolite of the antidiabetic, Glyburide .
Synthesis Analysis
The synthesis of this compound can be achieved using salicylic acid as a starting material. Salicylic acid is chlorinated under light to produce 5-chlorosalicylic acid, which is then methylated with dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid. This compound is then chlorinated with thionyl chloride to produce 5-chloro-2-methoxybenzoyl chloride, which is condensed with aniline to yield N-phenylethyl-5-chloro-2-methoxybenzamide. This product is then chlorosulfonated and aminated with ammonia to produce the final product .Molecular Structure Analysis
The molecular formula of this compound is C23H22ClN3O5S. It has an average mass of 487.956 Da and a monoisotopic mass of 487.096863 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 125.9±0.4 cm3. It has 8 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds. Its polar surface area is 122 Å2, and it has a molar volume of 354.5±3.0 cm3 .Scientific Research Applications
Dopamine D(3) Receptor Ligands
- Structural modifications of benzamide derivatives, including those related to "5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide," have been explored to enhance affinity and selectivity for dopamine D(3) receptors. This research is significant for the development of new treatments for neurological and psychiatric disorders (Leopoldo et al., 2002).
Serotonin 5-HT1A Receptor Ligands
- Research on isoindol-1-one analogues of benzamides, closely related to the mentioned compound, has shown high in vitro binding affinity to 5-HT1A receptors. This is crucial for the development of imaging agents for SPECT, a type of nuclear medicine tomographic imaging technique (Zhuang et al., 1998).
Dopamine D(4) Receptor Ligands
- Studies have focused on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound structurally similar to the one , to understand their binding profile at dopamine D(4) and other receptors. This research aids in the development of drugs targeting these receptors for various therapeutic applications (Perrone et al., 2000).
Serotonin 4 Receptor Agonists
- Benzamide derivatives similar to "5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide" have been synthesized and evaluated for their effect on gastrointestinal motility, suggesting potential applications as prokinetic agents (Sonda et al., 2004).
Antinociception and Analgesic Agents
- Research has also been conducted on derivatives for their roles in antinociception, providing insights into the development of new analgesic drugs. The focus has been on understanding the contributions of various serotonin receptor subtypes in these processes (Jeong et al., 2004).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-8-7-16(22)15-17(19)21(26)23-9-10-24-11-13-25(14-12-24)18-5-3-4-6-20(18)28-2/h3-8,15H,9-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLXQACAWMMII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide |
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